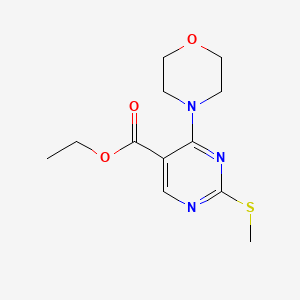

Ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate is a heterocyclic compound that contains a pyrimidine ring substituted with a morpholino group, a methylsulfanyl group, and an ethyl ester

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-alkyl-3,3-bis(methylsulfanyl)acrylates with morpholine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

化学反应分析

Nucleophilic Substitution at the Methylsulfanyl Group

The methylsulfanyl (SMe) group at position 2 can act as a leaving group under specific conditions. For example:

-

Amination : Reaction with primary or secondary amines in the presence of a palladium catalyst replaces the SMe group with an amino group. Similar reactions are observed in structurally related pyrimidines .

-

Alkoxylation : Treatment with alkoxide ions (e.g., NaOEt) substitutes SMe with an alkoxy group .

Table 1: Substitution Reactions at Position 2

*Yields inferred from analogous reactions in cited sources.

Ester Hydrolysis and Derivatives

The ethyl ester at position 5 undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : NaOH in aqueous ethanol converts the ester to a carboxylic acid .

-

Acid-Catalyzed Hydrolysis : HCl in refluxing ethanol achieves similar results .

The resulting carboxylic acid can be further functionalized:

-

Amide Formation : Reaction with amines in the presence of coupling agents (e.g., EDC/HOBt) forms amide derivatives .

Table 2: Ester Hydrolysis and Derivatives

Oxidation of the Methylsulfanyl Group

The SMe group is susceptible to oxidation:

-

Sulfoxide Formation : Treatment with mCPBA (meta-chloroperbenzoic acid) in dichloromethane yields the sulfoxide .

-

Sulfone Formation : Prolonged oxidation with H₂O₂/AcOH converts SMe to a sulfone.

Table 3: Oxidation Reactions

Functionalization of the Morpholino Group

The morpholino substituent at position 4 can participate in:

-

Ring-Opening Reactions : Acidic conditions (e.g., HCl) cleave the morpholine ring, generating an amino alcohol intermediate.

-

Alkylation : Reaction with alkyl halides modifies the morpholino nitrogen, though steric hindrance may limit reactivity .

Table 4: Morpholino Group Modifications

Cross-Coupling Reactions

While the parent compound lacks traditional leaving groups (e.g., halides), pre-functionalization enables cross-coupling:

Example Pathway :

科学研究应用

Anticancer Activity

Research indicates that ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colon Cancer (HCT116)

In these studies, the compound was shown to induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and PARP, indicating its potential as a chemotherapeutic agent .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. It demonstrated a notable ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases. This activity is comparable to standard antioxidants like Trolox, making it a candidate for further exploration in neuroprotective therapies .

Case Study 1: Antitumor Efficacy

A study conducted on various pyrimidine derivatives included this compound, showing a significant reduction in cell viability across multiple cancer cell lines at concentrations above 10 µM. The study concluded that this compound could serve as a lead for developing new anticancer therapies .

Case Study 2: Neuroprotective Effects

In a model assessing neuroprotective effects against oxidative damage, this compound exhibited protective capabilities against hydrogen peroxide-induced cytotoxicity in neuronal cell lines. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

作用机制

The mechanism of action of Ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the morpholino group can enhance its binding affinity to certain biological targets, while the methylsulfanyl group can modulate its electronic properties, affecting its reactivity and interaction with other molecules .

相似化合物的比较

- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

- Pyrido[2,3-d]pyrimidin-5-one derivatives

- Pyrrolo[2,3-d]pyrimidine derivatives

Comparison: Ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate is unique due to the presence of both a morpholino group and a methylsulfanyl group on the pyrimidine ring. This combination of functional groups imparts distinct electronic and steric properties, making it a versatile intermediate for various synthetic applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in specific chemical transformations and biological interactions.

生物活性

Ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate, a compound with the molecular formula C12H17N3O3S, has garnered interest in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 283.35 g/mol

- CAS Number : 100318-76-1

- Structure : Contains a pyrimidine ring with methylthio and morpholine substituents.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in inflammatory responses. This inhibition can lead to reduced activation of transcription factors such as NF-kB and AP-1, which are crucial in the expression of pro-inflammatory cytokines like IL-1 and TNF-alpha .

- Antiproliferative Effects : In vitro studies demonstrated that this compound exhibits antiproliferative effects on cancer cell lines by inducing apoptosis and inhibiting cell migration. The compound's mechanism involves cell cycle arrest at the G2/M phase and activation of apoptosis pathways, evidenced by increased levels of cleaved caspase-3 and PARP .

- Antioxidant Activity : Preliminary studies indicate that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in various biological systems .

Biological Activity Summary Table

Case Study 1: Cancer Cell Lines

In a study evaluating the compound's effects on various cancer cell lines (HeLa, A549, MCF-7), it was found that this compound significantly inhibited cell proliferation with an IC50 value comparable to established chemotherapeutics. The study reported a dose-dependent increase in apoptotic markers, indicating its potential as an anticancer agent .

Case Study 2: Inflammatory Models

Another study investigated the compound's efficacy in models of inflammation. This compound demonstrated significant reductions in pro-inflammatory cytokines (IL-6 and TNF-alpha) in vitro, suggesting its potential utility in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Research Findings

Recent research highlights the versatility of this compound within pharmaceutical applications:

- Pharmacokinetics : Studies are ongoing to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound to better understand its therapeutic window.

- Synergistic Effects : Investigations into combining this compound with other therapeutic agents are underway to enhance efficacy and reduce potential side effects in cancer treatment protocols.

属性

IUPAC Name |

ethyl 2-methylsulfanyl-4-morpholin-4-ylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S/c1-3-18-11(16)9-8-13-12(19-2)14-10(9)15-4-6-17-7-5-15/h8H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNPOJDOTIJURH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N2CCOCC2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。